molecular formula C23H26N4O2 B5533621 3-(3-methoxyphenyl)-N-[1-(3-methylphenyl)-4-piperidinyl]-1H-pyrazole-5-carboxamide

3-(3-methoxyphenyl)-N-[1-(3-methylphenyl)-4-piperidinyl]-1H-pyrazole-5-carboxamide

Cat. No. B5533621
M. Wt: 390.5 g/mol
InChI Key: AZMLEEHJQRUWFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to "3-(3-methoxyphenyl)-N-[1-(3-methylphenyl)-4-piperidinyl]-1H-pyrazole-5-carboxamide", involves several key steps. These typically include the formation of the pyrazole ring through reactions such as cyclization and the subsequent functionalization of the ring system. The compound is characterized through various spectroscopic methods such as NMR, mass spectra, and X-ray crystallography, which confirm the structure and purity of the synthesized compound (Kumara et al., 2018).

Molecular Structure Analysis

Molecular structure analysis of pyrazole derivatives, including "3-(3-methoxyphenyl)-N-[1-(3-methylphenyl)-4-piperidinyl]-1H-pyrazole-5-carboxamide", reveals significant insights into their conformation and electronic properties. Single crystal X-ray diffraction studies provide detailed information on the molecular geometry, showcasing the dihedral angles between rings and confirming the overall twisted conformation. Hirshfeld surface analysis and DFT calculations further explore the molecular interactions, electronic structure, and stability of these compounds (Kumara et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of pyrazole derivatives, including "3-(3-methoxyphenyl)-N-[1-(3-methylphenyl)-4-piperidinyl]-1H-pyrazole-5-carboxamide", is influenced by the functional groups attached to the pyrazole core. These compounds participate in various chemical reactions, such as nucleophilic substitutions and electrophilic additions, based on the nature of substituents. The presence of methoxy and methyl groups contributes to the electron-donating and withdrawing characteristics, affecting the compound's reactivity (Katoch-Rouse & Horti, 2003).

Physical Properties Analysis

The physical properties of pyrazole derivatives are crucial for understanding their behavior in different environments. These properties, including melting points, solubility in various solvents, and thermal stability, are determined through experimental studies. For instance, the compound synthesized by Kumara et al. was found to be thermally stable up to 190°C, indicating its robustness under high-temperature conditions (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of "3-(3-methoxyphenyl)-N-[1-(3-methylphenyl)-4-piperidinyl]-1H-pyrazole-5-carboxamide" are defined by its functional groups and molecular structure. These properties include acidity/basicity, reactivity towards various reagents, and the potential for forming hydrogen bonds and other intermolecular interactions. The study by Kumara et al. highlights the compound's interactions through hydrogen bonding, contributing to its solubility and stability (Kumara et al., 2018).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve identifying the biological target of the compound and studying how it interacts with this target .

Safety and Hazards

The compound’s toxicity, flammability, and reactivity would be assessed. This information is crucial for handling and storing the compound safely .

Future Directions

This could involve suggesting further studies to fully understand the compound’s properties or potential applications. It could also involve proposing modifications to the compound’s structure to enhance its properties .

properties

IUPAC Name

3-(3-methoxyphenyl)-N-[1-(3-methylphenyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-16-5-3-7-19(13-16)27-11-9-18(10-12-27)24-23(28)22-15-21(25-26-22)17-6-4-8-20(14-17)29-2/h3-8,13-15,18H,9-12H2,1-2H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMLEEHJQRUWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCC(CC2)NC(=O)C3=CC(=NN3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methoxyphenyl)-N-[1-(3-methylphenyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide

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